molecular formula C12H15BrO B3028393 1-(4-Bromophenyl)cyclohexanol CAS No. 19920-80-0

1-(4-Bromophenyl)cyclohexanol

Cat. No.: B3028393
CAS No.: 19920-80-0
M. Wt: 255.15
InChI Key: ZAKQPOVEARBCCH-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)cyclohexanol is an organic compound with the molecular formula C₁₂H₁₅BrO It consists of a cyclohexanol ring substituted with a bromophenyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)cyclohexanol can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with cyclohexanone in the presence of a base, followed by reduction of the resulting intermediate. Another method involves the use of high-selectivity Lewis acids as catalysts to achieve the desired product with high yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

1-(4-Bromophenyl)cyclohexanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The bromophenyl group can undergo various chemical transformations, contributing to the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

    1-(4-Chlorophenyl)cyclohexanol: Similar structure with a chlorine atom instead of bromine.

    1-(4-Fluorophenyl)cyclohexanol: Similar structure with a fluorine atom instead of bromine.

    1-(4-Methylphenyl)cyclohexanol: Similar structure with a methyl group instead of bromine.

Uniqueness: 1-(4-Bromophenyl)cyclohexanol is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential biological activity. The bromine atom also influences the compound’s physical properties, such as boiling point and solubility .

Properties

IUPAC Name

1-(4-bromophenyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c13-11-6-4-10(5-7-11)12(14)8-2-1-3-9-12/h4-7,14H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKQPOVEARBCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801307754
Record name 1-(4-Bromophenyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19920-80-0
Record name 1-(4-Bromophenyl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19920-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-1-iodobenzene (5 g, 17.7 mmol) in tetrahydrofuran (20 mL) at −40° C. was treated dropwise with isopropyl magnesium chloride (2 M solution in tetrahydrofuran, 23 mmol, 11.5 mL) and following addition was stirred 1 hour. Cyclohexanone (1.5 mL, 14.75 mmol) in tetrahydrofuran (5 mL) was added and the solution was allowed to slowly warm to room temperature over 3 hours. Saturated aqueous ammonium chloride solution was added and the mixture was then diluted with ethyl acetate. The aqueous and organic layers were separated and the organic layer was washed with water (1×) and brine (1×). The combined aqueous layers were extracted with ethyl acetate (3×10 mL), the combined organic layers were dried over magnesium sulfate, were filtered, and the solvent was removed in vacuo. The residue was purified by silica gel chromatography (20:1 hexanes-ethyl acetate) to afford 3 g (67% yield) of 1-(4-bromo-phenyl)-cyclohexanol. 13C NMR (100 MHz, CDCl3) □ 148.8, 131.4, 126.8, 120.8, 73.2, 38.9, 25.6, 22.3.
Quantity
5 g
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11.5 mL
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20 mL
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1.5 mL
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5 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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